Trimethylphenylammonium iodide

Descripción

The exact mass of the compound Phenyltrimethylammonium iodide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5047. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

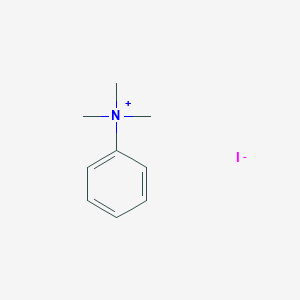

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

trimethyl(phenyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLAORVGAKUOPZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021825 | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID11532909 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18371 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

98-04-4 | |

| Record name | Benzenaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyltrimethylammonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIMETHYLAMMONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O888XQ7FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethylphenylammonium Iodide (CAS 98-04-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphenylammonium iodide (CAS 98-04-4), also known as N,N,N-trimethylanilinium iodide, is a quaternary ammonium (B1175870) salt with significant applications in organic synthesis, analytical chemistry, and as an intermediate in the pharmaceutical and dye industries.[1][2] Its unique chemical structure, comprising a trimethylammonium cation attached to a phenyl ring with an iodide counter-ion, imparts a range of useful properties that are leveraged in various scientific and industrial processes. This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of this compound, with a focus on providing detailed experimental protocols and data for researchers and professionals in drug development.

Core Properties

This compound is a white to slightly green crystalline powder or flakes.[1][3] It is known to be sensitive to light, necessitating storage in a cool, dark place.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 98-04-4 | [6] |

| Molecular Formula | C₉H₁₄IN | [6] |

| Molecular Weight | 263.12 g/mol | [6] |

| Appearance | White to slightly green crystalline powder or flakes | [1][3] |

| Melting Point | 227 °C (sublimes) | [5] |

| Solubility | Soluble in water and methanol (B129727).[1][5] | |

| Sensitivity | Light sensitive | [4][5] |

Toxicological Properties

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[4] It causes skin irritation and serious eye irritation.[7] The LD50 for mice via the intraperitoneal route is 55 mg/kg.[8]

| Hazard Statement | GHS Classification | Reference |

| Toxic if swallowed, in contact with skin or if inhaled | H301 + H311 + H331 | [4] |

| Causes skin irritation | H315 | [7] |

| Causes serious eye irritation | H319 | [7] |

Experimental Protocols

Synthesis of this compound

A general and reliable method for the synthesis of this compound is the quaternization of N,N-dimethylaniline with methyl iodide.[7]

Reaction: C₆H₅N(CH₃)₂ + CH₃I → C₆H₅N(CH₃)₃⁺I⁻

Materials:

-

N,N-dimethylaniline

-

Methyl iodide

-

Acetonitrile (B52724) (solvent)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline (1 equivalent) in acetonitrile to a concentration of 2 M.

-

Slowly add methyl iodide (3 equivalents) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 60°C and maintain for 16 hours. A white precipitate of this compound will form.

-

Cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials.

-

Dry the purified product under high vacuum to yield a white powder.

Purification by Recrystallization

Recrystallization is a standard technique for purifying solid organic compounds.[9] The choice of solvent is crucial for effective purification.[10] For this compound, polar solvents in which its solubility is significantly higher at elevated temperatures are suitable. Ethanol or a mixture of methanol and chloroform (B151607) can be effective choices.[11]

General Procedure:

-

Dissolve the impure this compound in a minimum amount of hot recrystallization solvent.[12]

-

If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

Suggested HPLC Parameters (for method development):

-

Column: A C18 column or a mixed-mode column like Newcrom AH.[13]

-

Mobile Phase: A gradient of acetonitrile and water with an ionic modifier such as ammonium formate.[13]

-

Detector: ELSD, CAD, or MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation. For this compound, the spectrum would show characteristic signals for the aromatic protons of the phenyl group and the protons of the trimethylammonium group.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic protons (C₆H₅): Multiplet in the range of 7.5-8.0 ppm.

-

Trimethylammonium protons (-N(CH₃)₃): A singlet around 3.6 ppm.[7]

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.[14]

-

Aliphatic C-H stretching (from methyl groups): Around 2850-2960 cm⁻¹.[14]

-

Aromatic C=C stretching: Peaks in the region of 1450-1600 cm⁻¹.[14]

-

C-N stretching: Around 1200-1350 cm⁻¹.[14]

Applications in Research and Development

Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily used as a source of the methyl group in methylation reactions.[15] It is considered a safe and easy-to-handle methylating agent.[15]

Pharmaceutical Intermediate

Quaternary ammonium compounds are a significant class of molecules in pharmaceutical development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[15] this compound serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[1]

Antimicrobial Activity

Quaternary ammonium compounds, in general, are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.[16] The positively charged nitrogen atom interacts with the negatively charged cell membranes of microorganisms, leading to cell lysis and death.[16] While specific data for the iodide salt is limited, the bromide analogue, Trimethylphenylammonium bromide, has demonstrated significant antibacterial and antifungal properties.[17] It is plausible that the iodide salt exhibits similar activity.

Drug Development and Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not well-documented, quaternary ammonium compounds are known to interact with various biological targets. For instance, some act as cholinesterase inhibitors, impacting neurotransmission.[2][3] The structural similarity of some quaternary ammonium compounds to endogenous ligands allows them to interact with receptors, including G protein-coupled receptors (GPCRs). Further research is needed to explore the specific biological activities and potential signaling pathway interactions of this compound.

Conclusion

This compound is a valuable chemical compound with a well-defined set of properties and a range of important applications, particularly in organic synthesis and as a pharmaceutical intermediate. This guide has provided a detailed overview of its core characteristics, along with experimental protocols for its synthesis and purification, and an outline of analytical methods for its characterization. For researchers and professionals in drug development, understanding the fundamental chemistry and potential biological activities of this and similar quaternary ammonium compounds is crucial for the design and synthesis of novel therapeutic agents. Further investigation into its specific biological targets and mechanisms of action could unveil new opportunities for its application in medicine.

References

- 1. Quaternary ammonium compounds in milk: detection by reverse-phase high performance liquid chromatography and their effect on starter growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. N,N,N-Trimethylanilinium iodide | CAS#:98-04-4 | Chemsrc [chemsrc.com]

- 9. mt.com [mt.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 14. azooptics.com [azooptics.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, Characterization, Antimicrobial Activity, and Applications of Trimethylphenylammonium Bromide – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of Phenyltrimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and purification of phenyltrimethylammonium (B184261) iodide, a quaternary ammonium (B1175870) salt with applications in organic synthesis and pharmaceutical development. This document details the primary synthetic pathway, alternative approaches, experimental protocols, and thorough characterization data.

Core Synthesis Pathway: SN2 Alkylation of N,N-Dimethylaniline

The most common and direct method for synthesizing phenyltrimethylammonium iodide is through the quaternization of N,N-dimethylaniline with methyl iodide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the tertiary amine, N,N-dimethylaniline, acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced, and a new carbon-nitrogen bond is formed, resulting in the quaternary ammonium salt.

Reaction Scheme:

C₆H₅N(CH₃)₂ + CH₃I → [C₆H₅N(CH₃)₃]⁺I⁻

This reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724), and may be heated to increase the reaction rate. The product, phenyltrimethylammonium iodide, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Experimental Protocols

Synthesis of Phenyltrimethylammonium Iodide from N,N-Dimethylaniline

This protocol is adapted from established procedures for the synthesis of N,N,N-trimethylanilinium iodide salts.

Materials:

-

N,N-dimethylaniline

-

Methyl iodide

-

Acetonitrile

-

Diethyl ether

Procedure:

-

In a sealed round-bottom flask equipped with a magnetic stirrer bar, dissolve N,N-dimethylaniline (1 equivalent) in acetonitrile to a concentration of 2 M.

-

Add methyl iodide (3 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture at 60 °C for 16 hours. A white precipitate is typically observed to form during this time.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with diethyl ether (3 x 10 mL) to remove any unreacted starting materials and impurities.

-

Dry the purified phenyltrimethylammonium iodide under high vacuum to yield a white powder.

Purification by Recrystallization

For higher purity, phenyltrimethylammonium iodide can be recrystallized. While specific solvents for this exact compound are not readily found in the searched literature, general principles for recrystallizing quaternary ammonium salts suggest using a polar solvent in which the compound is soluble at high temperatures and less soluble at low temperatures. A common choice for similar salts is a mixed solvent system, such as methanol/chloroform or ethanol (B145695).

General Recrystallization Procedure:

-

Dissolve the crude phenyltrimethylammonium iodide in a minimum amount of a suitable hot solvent (e.g., ethanol or a mixture of polar solvents).

-

If the solution is colored, a small amount of activated carbon can be added, and the mixture heated briefly before hot filtration to remove the carbon.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 78-92% (for analogous reactions) | [1] |

| Melting Point | 227 °C (sublimes) | [2] |

| Molecular Weight | 263.12 g/mol | [3] |

| Solubility | Soluble in water and methanol. | [1] |

Characterization Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of phenyltrimethylammonium iodide provides confirmation of the product's structure. The expected signals include those for the aromatic protons of the phenyl group and the protons of the three methyl groups attached to the nitrogen atom.

-

¹H NMR (Solvent: D₂O):

-

Aromatic protons (C₆H₅): Multiplet in the range of δ 7.4-7.8 ppm.

-

Methyl protons (-N(CH₃)₃): Singlet around δ 3.6 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum of phenyltrimethylammonium iodide displays characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Key IR Absorptions (cm⁻¹):

-

~3000 cm⁻¹: C-H stretching of the aromatic ring and methyl groups.

-

~1600 cm⁻¹ and ~1480 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1400-1500 cm⁻¹: C-H bending of the methyl groups.

-

Aromatic C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region.

-

Alternative Synthesis Pathways

While the direct alkylation of N,N-dimethylaniline is the most common route, alternative strategies can be envisioned, particularly starting from aniline (B41778). This would involve a two-step process: the exhaustive methylation of aniline to form N,N-dimethylaniline, followed by quaternization.

Synthesis from Aniline (Two-Step)

Step 1: Synthesis of N,N-Dimethylaniline from Aniline Aniline can be dimethylated using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a base. However, controlling the degree of methylation to selectively obtain the tertiary amine can be challenging, as over-alkylation to the quaternary salt can occur.

Step 2: Quaternization of N,N-Dimethylaniline The N,N-dimethylaniline produced in the first step can then be reacted with methyl iodide as described in the primary synthesis pathway (Section 2.1) to yield phenyltrimethylammonium iodide.

Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of Phenyltrimethylammonium Iodide.

Experimental Workflow Diagram

Caption: Experimental Workflow for Synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylphenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of trimethylphenylammonium iodide. The information is curated for researchers, scientists, and professionals in drug development who utilize quaternary ammonium (B1175870) compounds in their work. This document summarizes key quantitative data, outlines general experimental protocols, and provides a visual representation of a typical synthesis workflow.

Core Properties of this compound

This compound, a quaternary ammonium salt, presents as a white to light yellow or slightly green crystalline powder or flakes.[1][2] It is a crucial reagent in various chemical applications, including analytical chemistry and organic synthesis.[1][2]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₄IN | [1][2] |

| Molecular Weight | 263.12 g/mol | [1][2][3] |

| Melting Point | 227 °C (sublimes) | [1][4] |

| Boiling Point | 212 °C | [2] |

| Appearance | White to light yellow/green crystalline powder or flakes | [1][2] |

| Solubility | Soluble in water and methanol. | [1][2][5] |

| Vapor Pressure | 0.00000003 mmHg | [3] |

| CAS Number | 98-04-4 | [1][4] |

Chemical Behavior and Stability

This compound is stable under recommended storage conditions, though it is noted to be light-sensitive and hygroscopic (absorbs moisture from the air).[1][6] It is incompatible with strong oxidizing agents.[6] When subjected to thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[6][7]

Experimental Protocols

General Synthesis of Quaternary Ammonium Iodides

The synthesis of quaternary ammonium iodides, such as this compound, typically involves the quaternization of a tertiary amine with an alkyl iodide. This is a type of Sɴ2 reaction.

Materials:

-

Tertiary amine (e.g., N,N-dimethylaniline)

-

Alkyl iodide (e.g., methyl iodide)

-

Anhydrous solvent (e.g., diethyl ether, acetonitrile)

-

Round-bottom flask with a reflux condenser

-

Stirring apparatus

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent

Procedure:

-

The tertiary amine is dissolved in an appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

The alkyl iodide is added to the solution, typically in a stoichiometric amount or slight excess.

-

The reaction mixture is stirred and may be gently heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solid product, if precipitated, is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent to yield the pure quaternary ammonium iodide.

General Analysis by Titration

The concentration of quaternary ammonium compounds can be determined by various titration methods.[8][9] A common approach is a two-phase titration or a potentiometric titration.

Materials:

-

Quaternary ammonium salt sample

-

Standardized anionic surfactant solution (e.g., sodium lauryl sulfate)

-

Indicator solution (e.g., a mixture of a cationic and an anionic dye) or a suitable ion-selective electrode

-

Burette

-

Titration vessel

-

pH meter and buffer solutions (for potentiometric titration)

Procedure for Potentiometric Titration:

-

A known weight of the this compound sample is dissolved in deionized water or a suitable solvent mixture in a beaker.[10]

-

The solution may be buffered to a specific pH to ensure accurate endpoint detection.[10]

-

An ion-selective electrode that is responsive to either the quaternary ammonium cation or the titrant anion is immersed in the solution.

-

The standardized anionic surfactant solution is added incrementally from a burette.

-

The potential difference is recorded after each addition.

-

The endpoint of the titration is determined from the point of maximum inflection on the titration curve (a plot of potential versus volume of titrant added).

-

The concentration of the quaternary ammonium salt is calculated based on the volume of titrant consumed.

Mandatory Visualizations

The following diagrams illustrate a generalized experimental workflow for the synthesis of a quaternary ammonium iodide.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable tool in several scientific domains:

-

Analytical Chemistry: It is notably used for the detection and determination of cadmium.[1][2]

-

Organic Synthesis: This compound is an important raw material and intermediate in the synthesis of various organic molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2]

This guide provides a foundational understanding of the physical and chemical properties of this compound. For specific applications, further empirical testing and validation are recommended.

References

- 1. nbinno.com [nbinno.com]

- 2. Phenyltrimethylammonium iodide | 98-04-4 [chemicalbook.com]

- 3. This compound | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.p212121.com [store.p212121.com]

- 5. Phenyltrimethylammonium iodide, 99% | Fisher Scientific [fishersci.ca]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. xylemanalytics.com [xylemanalytics.com]

- 9. researchgate.net [researchgate.net]

- 10. pages.hannainst.com [pages.hannainst.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of Trimethylphenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of trimethylphenylammonium iodide. Below, you will find a detailed breakdown of the expected spectral data, a standard experimental protocol for acquiring such a spectrum, and a logical workflow for its analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or characterizing quaternary ammonium (B1175870) compounds.

¹H NMR Spectral Data of this compound

The structure of this compound, also known as N,N,N-trimethylanilinium iodide[1], dictates a ¹H NMR spectrum with distinct signals corresponding to the aromatic protons of the phenyl group and the methyl protons of the trimethylammonium group. Due to the electron-withdrawing nature of the quaternary ammonium group, the aromatic protons are expected to be deshielded and appear downfield. The nine equivalent protons of the three methyl groups will appear as a sharp singlet.

The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound. Please note that the exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Methyl Protons (-N(CH₃)₃) | ~ 3.6 | Singlet (s) | 9H | N/A |

| Aromatic Protons (ortho, meta, para) | ~ 7.6 - 8.0 | Multiplet (m) | 5H | N/A |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quaternary ammonium salts. Deuterated water (D₂O) or methanol-d₄ (CD₃OD) can also be used.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): An internal standard such as tetramethylsilane (B1202638) (TMS) is typically used for referencing the chemical shifts to 0 ppm. However, modern NMR spectrometers can also be referenced to the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency. The magnetic field homogeneity should be optimized by shimming to obtain sharp peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is suitable for observing all expected proton signals.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Integration: The area under each signal is integrated to determine the relative number of protons.

Logical Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

Caption: Logical workflow for the analysis of a ¹H NMR spectrum.

References

In-Depth Technical Guide: 13C NMR Spectral Analysis of Phenyltrimethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data for phenyltrimethylammonium (B184261) iodide. Due to the limited availability of experimentally derived and published 13C NMR spectra for this compound in public databases, this guide presents predicted chemical shifts based on established principles of NMR spectroscopy. It also outlines a detailed experimental protocol for acquiring such data and includes a workflow diagram for the analytical process.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum of phenyltrimethylammonium iodide is expected to exhibit distinct signals corresponding to the different carbon environments within the molecule. The predicted chemical shifts are summarized in the table below. These predictions are based on typical chemical shift ranges for aromatic carbons and the methyl carbons of a quaternary ammonium (B1175870) group. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Chemical Environment | Predicted Chemical Shift (δ) in ppm |

| C1 | Quaternary aromatic carbon bonded to the nitrogen atom | 140 - 150 |

| C2, C6 | ortho-Carbons of the phenyl ring | 120 - 130 |

| C3, C5 | meta-Carbons of the phenyl ring | 128 - 135 |

| C4 | para-Carbon of the phenyl ring | 125 - 135 |

| -N(CH₃)₃ | Methyl carbons of the trimethylammonium group | 50 - 60 |

Experimental Protocol for 13C NMR Spectroscopy

This section details a general methodology for obtaining a 13C NMR spectrum of a solid organic compound like phenyltrimethylammonium iodide.

2.1. Sample Preparation

-

Compound Purity: Ensure the phenyltrimethylammonium iodide sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Given that phenyltrimethylammonium iodide is soluble in water and methanol, deuterium (B1214612) oxide (D₂O) or methanol-d₄ (CD₃OD) are appropriate choices.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in approximately 0.5-0.7 mL of the chosen deuterated solvent.

-

Reference Standard: Add a small amount of a suitable internal reference standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0 ppm.

-

Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

2.2. Instrumentation and Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer with a magnetic field strength of at least 7.05 T (corresponding to a ¹H frequency of 300 MHz and a ¹³C frequency of 75 MHz).

-

Probe: Use a broadband or carbon-specific probe.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.

-

Locking: Lock the magnetic field frequency using the deuterium signal from the solvent.

-

Shimming: Shim the magnetic field to achieve high homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar).

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

-

Spectral Width: Set a spectral width that encompasses all expected carbon signals (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2-5 seconds between scans is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

-

-

Data Acquisition: Start the acquisition process.

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard to 0 ppm.

-

Peak Picking and Integration: Identify the peaks and integrate their areas if quantitative information is desired (note: for standard proton-decoupled ¹³C NMR, peak intensities are not always directly proportional to the number of carbons).

Visualization of the 13C NMR Analysis Workflow

The following diagram illustrates the logical workflow for the 13C NMR analysis of phenyltrimethylammonium iodide.

Caption: Workflow for 13C NMR Analysis of Phenyltrimethylammonium Iodide.

A Technical Guide to the Solubility of Trimethylphenylammonium Iodide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of trimethylphenylammonium iodide. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing a robust framework for researchers to determine solubility experimentally. It includes known qualitative solubility information, a detailed experimental protocol for quantitative determination, and a logical workflow to guide the experimental process.

Introduction

This compound, a quaternary ammonium (B1175870) salt, sees application in various chemical syntheses and research areas. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. A solvent's ability to dissolve a solute is governed by the principle of "like dissolves like," where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents. As an ionic salt, this compound is expected to exhibit higher solubility in polar solvents. This guide aims to provide the foundational knowledge and practical methodology for assessing its solubility profile.

Physicochemical Properties and Solubility Profile

This compound is a white to off-white crystalline solid. Its ionic nature, stemming from the quaternary ammonium cation and the iodide anion, is the primary determinant of its solubility characteristics.

Qualitative Solubility Data

While specific quantitative solubility data is scarce in readily available literature, qualitative observations from various sources have been compiled. It is generally reported to be soluble in polar solvents and has limited solubility in non-polar solvents.[1] One supplier has also indicated its solubility in select halogenated and aprotic polar solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent | Solubility |

| Polar Protic | Water | Soluble[2][3] |

| Methanol | Soluble[2][3] | |

| Ethanol | Soluble[1] | |

| Halogenated | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble |

| Non-Polar | Non-polar solvents in general | Limited Solubility[1] |

Note: "Soluble" and "Limited Solubility" are qualitative terms. For precise applications, quantitative determination is recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a well-defined experimental protocol is essential. The following section outlines a detailed methodology based on the widely accepted isothermal shake-flask method.

Principle

The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a solid in a solvent. The method involves agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured using a suitable analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary.

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of the respective organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. To further separate the solid and liquid phases, centrifuge the vials.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a pipette. To remove any remaining fine particles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of this compound of known concentrations to accurately determine the concentration of the solute in the samples.

-

Calculation: Calculate the solubility of this compound in each solvent, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is not widely published, the provided qualitative information and, more importantly, the detailed experimental protocol and workflow diagram, equip researchers and professionals in drug development with the necessary tools to determine precise solubility values. Accurate solubility data is a critical parameter in process development, formulation, and various research applications, and the methodologies outlined herein provide a clear path to obtaining this vital information.

References

Unveiling the Structure: A Technical Guide to the Characterization of N,N,N-trimethylanilinium iodide

For Immediate Release

While the precise three-dimensional arrangement of atoms in the crystal lattice of N,N,N-trimethylanilinium iodide remains to be publicly documented, this technical guide offers a comprehensive overview of the necessary protocols and theoretical framework to determine its crystal structure. This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for synthesis, crystallization, and analysis, alongside a summary of its known physicochemical properties. A recent 2024 publication focusing on related triiodide salts has highlighted that the crystal structure of the title iodide salt has not yet been reported, underscoring the novelty of such a determination.

Physicochemical Properties of N,N,N-trimethylanilinium iodide

A summary of the known quantitative data for N,N,N-trimethylanilinium iodide is presented below for easy reference. These properties are crucial for its handling, characterization, and further application in research and development.

| Property | Value | Source |

| Molecular Formula | C9H14IN | [1][2][3] |

| Molecular Weight | 263.12 g/mol | [1][2][3] |

| Melting Point | 227 °C (sublimes) | [1][4] |

| Appearance | White to slightly green crystalline powder or flakes | [1] |

| Solubility | Soluble in water and methanol (B129727) | [1] |

| CAS Number | 98-04-4 | [2][3] |

Experimental Protocols

This section details the necessary experimental procedures for the synthesis, purification, and subsequent crystallographic analysis of N,N,N-trimethylanilinium iodide.

Synthesis of N,N,N-trimethylanilinium iodide

The synthesis of N,N,N-trimethylanilinium iodide can be readily achieved by the quaternization of N,N-dimethylaniline with methyl iodide.[5]

Materials:

-

N,N-dimethylaniline (1 equivalent)

-

Methyl iodide (3 equivalents)

-

Diethyl ether

Procedure:

-

In a sealed 25 mL round-bottom flask equipped with a magnetic stirrer bar, dissolve the N,N-dimethylaniline (1 equiv.) in acetonitrile to a concentration of 2 M.[5]

-

Add methyl iodide (3 equiv.) dropwise to the stirred solution.[5]

-

Heat the reaction mixture at 60 °C for 16 hours. A white precipitate is expected to form during this time.[5]

-

After the reaction period, allow the mixture to cool to room temperature.[5]

-

Collect the solid precipitate via vacuum filtration and wash it with diethyl ether (3 x 10 mL).[5]

-

Dry the resulting white powder under high vacuum to yield the final product.[5]

Purification and Crystallization for X-ray Analysis

Obtaining a high-quality single crystal is the most critical and often the most challenging step in determining a crystal structure by X-ray diffraction.[6] The synthesized N,N,N-trimethylanilinium iodide powder must be further purified by recrystallization to grow crystals of suitable size (typically >0.1 mm) and quality, free from significant internal defects.[6]

General Recrystallization Procedure:

-

Select an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its known solubility, methanol or a mixed solvent system could be a starting point.[1]

-

Prepare a saturated solution of the crude N,N,N-trimethylanilinium iodide in the chosen solvent at an elevated temperature.

-

Allow the solution to cool slowly and undisturbed. Slow cooling promotes the growth of larger, more ordered crystals. Techniques such as solvent evaporation, vapor diffusion, or liquid-liquid diffusion can also be employed.

-

Once crystals have formed, carefully isolate them from the mother liquor and dry them.

Single-Crystal X-ray Diffraction (General Protocol)

Once a suitable single crystal is obtained, its structure can be determined using a single-crystal X-ray diffractometer.[7][8]

Methodology:

-

Crystal Mounting: A high-quality crystal (0.1-0.3 mm) is carefully selected and mounted on a goniometer head.[7][9]

-

Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam.[6] The crystal is rotated, and the resulting diffraction patterns, which consist of a series of reflection spots, are recorded by a detector.[6][7] Data collection is typically performed over a wide range of angles to ensure a complete dataset.[8]

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors. The unit cell dimensions and crystal system are determined from the positions of the diffraction spots.[7]

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[7] This map is then used to build an initial model of the molecular structure. The atomic positions and other parameters are then refined against the experimental data to produce the final, accurate crystal structure.[8]

Experimental Workflow Visualization

The logical flow from a synthesized compound to a determined crystal structure is depicted in the following diagram.

References

- 1. N,N,N-trimethylanilinium iodide [chembk.com]

- 2. Trimethylphenylammonium iodide | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N,N-TRIMETHYLANILINIUM IODIDE | CAS 98-04-4 [matrix-fine-chemicals.com]

- 4. N,N,N-Trimethylanilinium iodide | CAS#:98-04-4 | Chemsrc [chemsrc.com]

- 5. rsc.org [rsc.org]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. fiveable.me [fiveable.me]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

Thermal degradation profile of trimethylphenylammonium iodide

An In-depth Technical Guide to the Thermal Degradation Profile of Trimethylphenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation profile of this compound. Understanding the thermal stability of this quaternary ammonium (B1175870) salt is crucial for its application in research and drug development, particularly in contexts where it may be subjected to elevated temperatures. This document outlines the degradation pathway, summarizes available thermal analysis data, and provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermal Degradation Profile

The thermal decomposition of this compound is primarily understood to proceed through a retro-Menshutkin reaction.[1] This pathway involves the nucleophilic attack of the iodide anion on one of the methyl groups of the quaternary ammonium cation.

Primary Decomposition Products:

In the initial stages of thermal degradation, this compound decomposes into:

-

N,N-dimethylaniline

-

Methyl iodide [1]

Secondary Decomposition Products:

At higher temperatures, further decomposition of the primary products and the parent compound can occur, leading to the formation of various hazardous substances, including:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO2)

-

Hydrogen iodide

Quantitative Thermal Analysis Data

The thermal analysis of trimethylphenylammonium triiodide was performed using simultaneous Differential Scanning Calorimetry and Thermal Gravimetric Analysis (DSC/TGA).[2]

| Parameter | Value | Notes |

| Melting Point | Not clearly defined | The compound begins to decompose before a distinct melting point is reached. |

| Decomposition Onset | ~150 °C | The initial weight loss, attributed to the loss of I₂, begins at this temperature. |

| Major Decomposition | 150 °C - 300 °C | A significant weight loss occurs in this range, corresponding to the decomposition of the trimethylphenylammonium cation and the loss of the remaining organic components. |

| Final Residue | Minimal | By 600 °C, most of the compound has volatilized or decomposed. |

Note: This data is for trimethylphenylammonium triiodide and should be considered as an approximation for the thermal behavior of this compound.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on organic salts like this compound, based on standard laboratory practices.[3][4]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Programmable furnace

-

Inert gas supply (e.g., high-purity nitrogen)

-

Sample pans (e.g., alumina (B75360) or platinum)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Weigh a small amount of the sample (typically 5-10 mg) into a clean, tared TGA sample pan. Ensure the sample is evenly distributed at the bottom of the pan.

-

Experimental Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Acquisition: Continuously record the sample's mass as a function of temperature and time.

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition and the temperature ranges for significant mass loss events.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures such as melting and decomposition.[5][6]

Apparatus:

-

Differential Scanning Calorimeter

-

Inert gas supply (e.g., high-purity nitrogen)

-

Sample pans and lids (e.g., aluminum)

-

Crimping press for sealing pans

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

-

Seal the pan with a lid using a crimping press. This is important to contain any evolved gases during initial decomposition.

-

-

Experimental Setup:

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that encompasses the expected transitions.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like some decompositions) will appear as peaks. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Primary thermal degradation pathway of this compound.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

References

Unlocking Novel Reactivities: A Technical Guide to Trimethylphenylammonium Iodide in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylphenylammonium iodide (PhNMe₃I), a quaternary ammonium (B1175870) salt, has traditionally been recognized for its applications as a phase-transfer catalyst and as a precursor in certain organic transformations. However, recent advancements in synthetic methodology have unveiled its potential as a versatile and powerful reagent, capable of mediating unique and highly selective reactions. This technical guide explores these novel applications, providing in-depth data, detailed experimental protocols, and visual workflows to empower researchers in leveraging this accessible reagent for complex synthetic challenges, particularly in the realms of medicinal chemistry and drug development. We will delve into its role as a superior monoselective N-methylating agent and its nuanced, dual reactivity in transition metal-catalyzed cross-coupling reactions.

A New Paradigm in N-Methylation: Monoselective Alkylation of Amides and Indoles

The introduction of a methyl group to a nitrogen atom is a cornerstone transformation in medicinal chemistry, often leading to profound changes in a molecule's pharmacological profile—a phenomenon famously termed the "magic methyl effect." Traditional methylating agents like methyl iodide or dimethyl sulfate (B86663) are notoriously toxic and often lead to overalkylation, posing significant challenges in selectivity and safety.

A groundbreaking study has positioned this compound as a safe, solid, and remarkably selective reagent for the monomethylation of primary amides and N-H indoles.[1][2] This method circumvents the common pitfalls of overalkylation, offering high yields and excellent functional group tolerance.

Data Presentation: Substrate Scope and Yields

The efficacy of this protocol has been demonstrated across a wide array of substrates, including electron-rich and electron-deficient benzamides, as well as various indole (B1671886) derivatives. The reaction consistently delivers the desired monomethylated product in high yields.

Table 1: Monoselective N-Methylation of Amides with this compound [1][2]

| Entry | Substrate | Product | Yield (%) |

| 1 | 4-Fluorobenzamide | N-Methyl-4-fluorobenzamide | 85 |

| 2 | 4-Chlorobenzamide | N-Methyl-4-chlorobenzamide | 88 |

| 3 | 4-Bromobenzamide | N-Methyl-4-bromobenzamide | 91 |

| 4 | 4-Nitrobenzamide | N-Methyl-4-nitrobenzamide | 75 |

| 5 | 4-Methoxybenzamide | N-Methyl-4-methoxybenzamide | 82 |

| 6 | 2-Naphthamide | N-Methyl-2-naphthamide | 80 |

| 7 | Phenylacetamide | N-Methyl-phenylacetamide | 78 |

Table 2: N-Methylation of Indoles and Related Heterocycles [1][2]

| Entry | Substrate | Product | Yield (%) |

| 1 | Indole | 1-Methylindole | 99 |

| 2 | 5-Bromoindole | 1-Methyl-5-bromoindole | 95 |

| 3 | 5-Nitroindole | 1-Methyl-5-nitroindole | 92 |

| 4 | Carbazole | 9-Methylcarbazole | 98 |

Experimental Workflow and Mechanism

The reaction proceeds under mildly basic conditions, with cesium carbonate (Cs₂CO₃) being the optimal base. The proposed mechanism involves the deprotonation of the amide or indole N-H by the base, followed by a nucleophilic attack of the resulting anion on the methyl group of the trimethylphenylammonium cation. The steric bulk of the leaving group, N,N-dimethylaniline, is thought to play a crucial role in preventing a second methylation event, thus ensuring monoselectivity.[1]

References

In-Depth Technical Guide: Properties and Identification of CAS 98-04-4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical compound identified by the Chemical Abstracts Service (CAS) number 98-04-4, with a primary focus on its official nomenclature as designated by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Identification and Nomenclature

The compound registered under CAS number 98-04-4 is authoritatively named N,N,N-trimethylanilinium iodide according to IUPAC standards.[1][2][3] This name accurately describes the molecule's structure, which consists of an anilinium cation where the nitrogen atom is bonded to three methyl groups, and an iodide anion.

An alternative, though less preferred, IUPAC name for this compound is trimethyl(phenyl)azanium iodide.[4] It is also commonly known by several synonyms, including Phenyltrimethylammonium iodide and Trimethylanilinium iodide.[2][4][5]

Chemical and Physical Properties

A summary of the key identifiers and properties for N,N,N-trimethylanilinium iodide is presented in the table below for ease of reference and comparison.

| Identifier | Value |

| CAS Number | 98-04-4 |

| Preferred IUPAC Name | N,N,N-trimethylanilinium iodide[1] |

| Molecular Formula | C₉H₁₄IN[1][3] |

| Molecular Weight | 263.122 g/mol [1] |

| SMILES | [I-].C--INVALID-LINK--(C)C1=CC=CC=C1[1][3] |

| InChI Key | KKLAORVGAKUOPZ-UHFFFAOYSA-M[1][3] |

Logical Relationship of Nomenclature

The relationship between the CAS number and its corresponding IUPAC name is a fundamental concept in chemical informatics, ensuring a standardized and unambiguous way to identify chemical substances. The diagram below illustrates this direct one-to-one mapping.

References

- 1. N,N,N-TRIMETHYLANILINIUM IODIDE | CAS 98-04-4 [matrix-fine-chemicals.com]

- 2. CAS RN 98-04-4 | Fisher Scientific [fishersci.com]

- 3. A14402.22 [thermofisher.com]

- 4. Trimethylphenylammonium iodide | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 98-04-4: Benzenaminium, N,N,N-trimethyl-, iodide (1:1) [cymitquimica.com]

An In-depth Technical Guide to the Safe Handling of Trimethylphenylammonium Iodide

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling precautions for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety protocols and handling procedures for Trimethylphenylammonium iodide (CAS No. 98-04-4).

Chemical Identity:

-

Name: this compound

-

Synonyms: Phenyltrimethylammonium iodide, (N,N,N)-Trimethylanilinium iodide, Trimethylanilinium iodide[1][2]

-

Molecular Formula: C9H14IN[3]

-

Molecular Weight: 263.12 g/mol [3]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is a white to light yellow powder or crystalline solid.[4] It is crucial to be aware of its potential health effects and physical hazards.

GHS Hazard Statements:

-

Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331)[4]

-

Causes serious eye damage (H318)[3]

-

May cause respiratory irritation (H335)[3]

Hazard Pictograms:

Quantitative Safety Data

A summary of the key quantitative safety data for this compound is presented in the table below for easy reference and comparison.

| Parameter | Value | Reference |

| LD50 (Intraperitoneal, Mouse) | 55 mg/kg | [3] |

| Threshold Limit Value (TLV) for Iodides (inhalable fraction and vapor) | 0.01 ppm | [3][5] |

Experimental Protocol: Safe Handling and Use

This protocol outlines the standard operating procedure for the safe handling and use of this compound in a laboratory setting.

1. Risk Assessment and Preparation:

-

Before commencing any work, conduct a thorough risk assessment for the planned experiment.

-

Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.[6]

-

Verify that all necessary personal protective equipment (PPE) is available and in good condition.

-

Locate the nearest emergency eyewash station and safety shower and confirm they are operational.[1]

2. Engineering Controls:

-

All handling of solid this compound that may generate dust should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[7]

-

Use of a powder handling enclosure is recommended for weighing and transferring the solid.

3. Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant apron.[6][7] Inspect gloves for any signs of degradation or puncture before use.[6]

-

Respiratory Protection: If the risk of inhaling dust exists and engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

4. Handling and Storage:

-

Handling:

-

Storage:

5. Accidental Release Measures:

-

Minor Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the spilled solid, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6]

-

-

Major Spills:

-

Evacuate the area and prevent entry.

-

Contact emergency services.

-

Avoid breathing dust and ensure adequate ventilation.[6]

-

6. First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.[1][2]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

7. Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1][4]

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps to ensure the safe handling of this compound, from initial planning to emergency response.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. fishersci.com [fishersci.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Starshinechemical [starshinechemical.com]

- 5. Phenyltrimethylammonium iodide | 98-04-4 [chemicalbook.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. targetmol.com [targetmol.com]

A Comprehensive Guide to the Nomenclature of Trimethylphenylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms, alternative names, and chemical identifiers for trimethylphenylammonium iodide. The information is presented to support research, development, and clear communication within the scientific community.

Chemical Identity and Nomenclature

This compound is a quaternary ammonium (B1175870) salt with a well-defined structure. However, it is known by a variety of names across different chemical databases, publications, and commercial suppliers.[1][2] Understanding these synonyms is crucial for comprehensive literature searches and accurate material sourcing.

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is trimethyl(phenyl)azanium iodide .[1][2] Another systematic name is N,N,N-Trimethylbenzenaminium iodide .[1][2]

Commonly used synonyms include:

Data Summary of Identifiers and Properties

For clarity and cross-referencing, the various identifiers and key physical properties of this compound are summarized in the table below.

| Identifier/Property | Value | Reference |

| CAS Number | 98-04-4 | [1][3][4] |

| Molecular Formula | C9H14IN | [1][3][4] |

| Molecular Weight | 263.12 g/mol | [1][3][4] |

| IUPAC Name | trimethyl(phenyl)azanium iodide | [1][2] |

| InChI Key | KKLAORVGAKUOPZ-UHFFFAOYSA-M | [1][2] |

| SMILES | C--INVALID-LINK--(C)C1=CC=CC=C1.[I-] | [1] |

| Melting Point | 227 °C (sublimes) | [3][4][7] |

| Appearance | White to slightly green crystalline powder or flakes | [3][4] |

| Solubility | Soluble in water and methanol | [2][3][4] |

Structural Representation and Naming Convention

The chemical structure of this compound consists of a phenyl group and three methyl groups attached to a central nitrogen atom, which carries a positive charge. This cation is ionically bonded to an iodide anion. The diagram below illustrates this structure and the basis for its primary synonyms.

Caption: Relationship between the chemical structure and its common names.

Application Context

This compound serves as a versatile reagent in various scientific domains. It is utilized in analytical chemistry for the detection and determination of cadmium.[3] Furthermore, it functions as a key intermediate in organic synthesis, contributing to the development of pharmaceuticals, dyes, and agrochemicals.[3][4]

Experimental Workflow: Literature and Database Search Protocol

To ensure a comprehensive collection of synonyms and associated data, a structured search protocol is essential. The following workflow outlines the methodology for identifying and verifying the nomenclature of a chemical compound like this compound.

Caption: A systematic workflow for the verification of chemical synonyms.

References

- 1. This compound | C9H14IN | CID 94135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenyltrimethylammonium iodide, 99% | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. Phenyltrimethylammonium iodide | 98-04-4 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. N,N,N-TRIMETHYLANILINIUM IODIDE | CAS 98-04-4 [matrix-fine-chemicals.com]

- 7. N,N,N-Trimethylanilinium iodide | CAS#:98-04-4 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Spectrophotometric Detection of Cadmium Using Trimethylphenylammonium Iodide

Abstract

This application note details a protocol for the detection and quantification of cadmium (Cd²⁺) ions in aqueous samples using trimethylphenylammonium iodide. The method is based on the formation of an ion-association complex between the trimethylphenylammonium cation and the tetraiodocadmate(II) anion ([CdI₄]²⁻), which can be quantified using spectrophotometry. This rapid and efficient method is suitable for researchers in environmental monitoring, toxicology, and drug development who require a straightforward procedure for cadmium analysis.

Introduction

Cadmium is a toxic heavy metal that poses significant risks to human health and the environment. Its detection is crucial in various fields, including environmental science, food safety, and pharmaceutical analysis. The method described herein utilizes this compound as a key reagent. In the presence of excess iodide ions, cadmium ions form the stable anionic complex, tetraiodocadmate(II) ([CdI₄]²⁻). The positively charged trimethylphenylammonium cation then associates with this anionic complex, forming an ion-pair that can be extracted into an organic solvent and measured spectrophotometrically. This approach provides a sensitive and selective means for cadmium quantification. While direct quantitative data for this compound is not extensively published, performance characteristics can be inferred from similar ion-association methods.

Signaling Pathway

The detection mechanism involves a two-step process. First, cadmium(II) ions react with an excess of iodide ions to form the tetraiodocadmate(II) complex anion. Subsequently, this anionic complex forms an ion-pair with two trimethylphenylammonium cations, resulting in a neutral, extractable species.

Caption: Signaling pathway for cadmium detection.

Experimental Workflow

The following diagram outlines the general workflow for the spectrophotometric determination of cadmium using this compound.

Caption: Experimental workflow for cadmium detection.

Quantitative Data

Quantitative performance data for methods utilizing the formation of the [CdI₄]²⁻ complex followed by ion-pair association with a cationic species are summarized below. These values are provided as a reference for the expected performance of the this compound protocol.

| Parameter | Value | Method Reference |